3-amino-N-methylpropane-1-sulfonamide hydrochloride
Overview
Description
3-amino-N-methylpropane-1-sulfonamide hydrochloride is a versatile chemical compound extensively used in diverse scientific studies. Its unique properties enable researchers to explore its potential in various fields like pharmaceuticals, biochemistry, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methylpropane-1-sulfonamide hydrochloride typically involves the reaction of 3-amino-N-methylpropane-1-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents and catalysts to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methylpropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced amines, and substituted sulfonamides. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-amino-N-methylpropane-1-sulfonamide hydrochloride is extensively used in scientific research due to its versatile properties. Some of its applications include:
Pharmaceuticals: It serves as a building block for the synthesis of various drugs and active pharmaceutical ingredients.
Biochemistry: The compound is used in enzyme inhibition studies and as a probe for studying biochemical pathways.
Nanotechnology: Its unique properties make it suitable for the synthesis of nanomaterials and as a functionalizing agent for nanoparticles
Mechanism of Action
The mechanism of action of 3-amino-N-methylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-amino-N-methylpropane-1-sulfonamide hydrochloride include:
Uniqueness
What sets this compound apart is its specific structural features and reactivity profile. Its unique combination of an amino group and a sulfonamide group allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry and research .
Properties
IUPAC Name |
3-amino-N-methylpropane-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-6-9(7,8)4-2-3-5;/h6H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSCGQRNDXXPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859874-14-9 | |
Record name | 3-amino-N-methylpropane-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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